2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
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Overview
Description
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide
- 2-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-4-yl)acetic acid
Uniqueness
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may lack these features .
Properties
CAS No. |
329912-01-8 |
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Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-4-2-1-3-9(12)15(22)20-21-16(23)13-10-5-6-11(14(13)17(21)24)18(10)7-8-18/h1-6,10-11,13-14H,7-8H2,(H,20,22) |
InChI Key |
CYFAWMLGPQCVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=CC=C5Cl |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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